N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
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Description
Scientific Research Applications
Photodynamic Therapy and Fluorescence Probes
A study focused on the synthesis and characterization of new zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit excellent photophysical and photochemical properties, making them highly useful as photosensitizers in photodynamic therapy for cancer treatment. They demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Another research avenue explores the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. These compounds, synthesized through conventional and microwave methods, have been tested against a variety of bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group significantly enhances the antimicrobial activity, indicating the compound's potential in treating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Spectroscopic and Theoretical Investigations
Spectroscopic and theoretical studies have been conducted on derivatives from the 1,3,4-thiadiazole group, revealing dual fluorescence effects in certain conditions. These effects, influenced by molecular aggregation and substituent structure, suggest potential applications of these compounds as fluorescence probes in biology and molecular medicine. Such compounds could be ideal for studying specific molecular interactions and dynamics within biological systems (Budziak et al., 2019).
Anticancer Agents
Research into benzothiazole derivatives has identified various substitutions that modulate antitumor properties, making these compounds potential anticancer agents. The study synthesized new derivatives and investigated their anticancer activity, demonstrating the importance of specific structural features in enhancing their efficacy against different cancer cell lines. This research highlights the therapeutic potential of benzothiazole derivatives in cancer treatment (Osmaniye et al., 2018).
Properties
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O2S2/c18-10-5-7-11(8-6-10)20-14(24)9-26-17-23-22-16(27-17)21-15(25)12-3-1-2-4-13(12)19/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIRFNKPAWOUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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